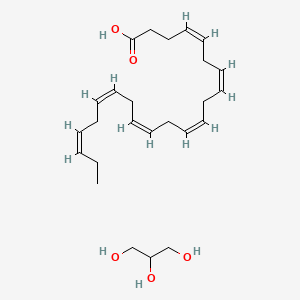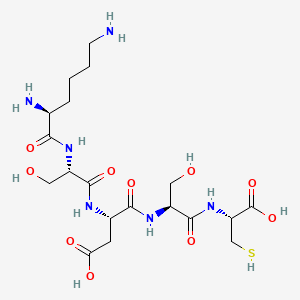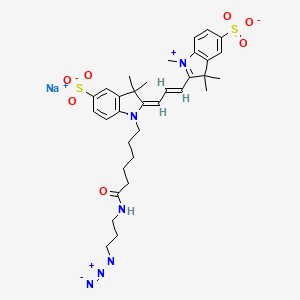
Sulfo-cyanine3 azide (sodium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfo-cyanine3 azide (sodium) is a water-soluble dye azide used primarily in click chemistry. It is known for its high brightness, photostability, and excellent water solubility, making it an ideal choice for labeling various molecules in aqueous phases. The absorbance and emission properties of sulfo-cyanine3 azide are identical to those of the Cy3 fluorophore .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sulfo-cyanine3 azide can be synthesized through a series of chemical reactions involving the introduction of an azide group into the cyanine dye structure. The synthesis typically involves the following steps:
Formation of the Cyanine Dye Core: The core structure of the cyanine dye is synthesized through a condensation reaction between a quaternary ammonium salt and a heterocyclic compound.
Introduction of the Sulfo Group: A sulfonation reaction is carried out to introduce the sulfo group, enhancing the water solubility of the dye.
Industrial Production Methods
Industrial production of sulfo-cyanine3 azide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key parameters such as temperature, pH, and reaction time are carefully controlled to achieve consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Sulfo-cyanine3 azide undergoes several types of chemical reactions, including:
Click Chemistry Reactions: The azide group in sulfo-cyanine3 azide readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, forming stable triazole linkages with alkyne-containing molecules.
Substitution Reactions: The azide group can also undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction typically requires a copper catalyst, such as copper sulfate, and a reducing agent, such as sodium ascorbate, to facilitate the formation of the triazole linkage.
Nucleophilic Substitution: Common nucleophiles used in substitution reactions include amines and thiols, which react with the azide group under mild conditions.
Major Products Formed
Scientific Research Applications
Sulfo-cyanine3 azide has a wide range of scientific research applications, including:
Mechanism of Action
Sulfo-cyanine3 azide exerts its effects through its fluorescent properties and reactivity in click chemistry reactions. The azide group allows for specific and efficient labeling of target molecules through CuAAC reactions. The resulting triazole linkages are highly stable, enabling the detection and tracking of labeled molecules in various environments . The molecular targets and pathways involved depend on the specific application and the molecules being labeled .
Comparison with Similar Compounds
Similar Compounds
Sulfo-cyanine5 azide: Another water-soluble dye azide with similar properties but different spectral characteristics (excitation/emission maxima at 646/662 nm).
Sulfo-cyanine7 azide: A near-infrared dye azide with excitation/emission maxima at 750/773 nm, offering deeper tissue penetration for in vivo imaging.
Uniqueness
Sulfo-cyanine3 azide is unique due to its optimal balance of brightness, photostability, and water solubility, making it highly suitable for a wide range of applications in aqueous environments. Its spectral properties (excitation at 548 nm and emission at 563 nm) make it particularly useful for applications requiring high sensitivity and resolution .
Properties
Molecular Formula |
C33H41N6NaO7S2 |
|---|---|
Molecular Weight |
720.8 g/mol |
IUPAC Name |
sodium;(2E)-1-[6-(3-azidopropylamino)-6-oxohexyl]-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate |
InChI |
InChI=1S/C33H42N6O7S2.Na/c1-32(2)25-21-23(47(41,42)43)14-16-27(25)38(5)29(32)11-9-12-30-33(3,4)26-22-24(48(44,45)46)15-17-28(26)39(30)20-8-6-7-13-31(40)35-18-10-19-36-37-34;/h9,11-12,14-17,21-22H,6-8,10,13,18-20H2,1-5H3,(H2-,35,40,41,42,43,44,45,46);/q;+1/p-1 |
InChI Key |
AFNGFZKTYNHUJU-UHFFFAOYSA-M |
Isomeric SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)NCCCN=[N+]=[N-])C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[Na+] |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)NCCCN=[N+]=[N-])C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2R)-3-[[(2S)-2-carboxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]disulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12392340.png)
![4-(1-cyclohexyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B12392345.png)

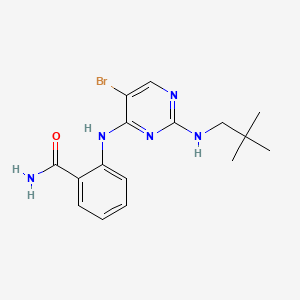

![4-Methoxy-1-|A-D-ribofuranosyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B12392358.png)

![(7R,8R,9S,13S,14S,17S)-16,16,17-trideuterio-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfonyl)nonyl]-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12392374.png)
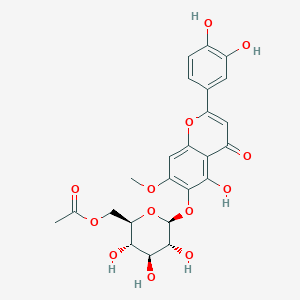
![1-[(2R,4S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12392388.png)

